N-(3,4-dimethylphenyl)-6-oxo-2-(phenylamino)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Description
2-ANILINO-N~4~-(3,4-DIMETHYLPHENYL)-6-OXO-3,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an anilino group, a dimethylphenyl group, and a tetrahydropyrimidinecarboxamide core.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-anilino-N-(3,4-dimethylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-12-8-9-15(10-13(12)2)20-18(25)16-11-17(24)23-19(22-16)21-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
UWCNPTBMHWCFGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-ANILINO-N~4~-(3,4-DIMETHYLPHENYL)-6-OXO-3,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea or thiourea and a β-dicarbonyl compound under acidic or basic conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts, controlling temperature and pressure, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
2-ANILINO-N~4~-(3,4-DIMETHYLPHENYL)-6-OXO-3,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the anilino or dimethylphenyl groups, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Scientific Research Applications
2-ANILINO-N~4~-(3,4-DIMETHYLPHENYL)-6-OXO-3,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Industry: Uses in the development of new materials, catalysts, or other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-ANILINO-N~4~-(3,4-DIMETHYLPHENYL)-6-OXO-3,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-ANILINO-N~4~-(3,4-DIMETHYLPHENYL)-6-OXO-3,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE can be compared with similar compounds such as:
2-ANILINO-N-(4-METHOXYPHENYL)NICOTINAMIDE: This compound has a similar anilino group but differs in the presence of a methoxyphenyl group instead of a dimethylphenyl group.
2-ANILINO-N-(2,5-DICHLOROPHENYL)-4-{4-NITROPHENYL}-1,3-THIAZOLE-5-CARBOXAMIDE: This compound features a thiazole ring and nitrophenyl group, highlighting structural diversity among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
